molecular formula C9H19N B14606671 N-tert-Butyl-3-methylbut-2-en-1-amine CAS No. 57576-63-3

N-tert-Butyl-3-methylbut-2-en-1-amine

Cat. No.: B14606671
CAS No.: 57576-63-3
M. Wt: 141.25 g/mol
InChI Key: POFOHSVASPTSTC-UHFFFAOYSA-N
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Description

tert-Butyl(3-methylbut-2-enyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to a 3-methylbut-2-enyl chain, which in turn is bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(3-methylbut-2-enyl)amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 3-methylbut-2-enyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of tert-butylamine attacks the carbon atom bonded to the halide, resulting in the formation of tert-butyl(3-methylbut-2-enyl)amine.

Industrial Production Methods

In industrial settings, the production of tert-butyl(3-methylbut-2-enyl)amine may involve the use of zeolite catalysts to facilitate the amination of isobutylene with ammonia. This method is advantageous due to its efficiency and the ability to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-methylbut-2-enyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halides and other electrophiles are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction can produce simpler amines or hydrocarbons.

Scientific Research Applications

tert-Butyl(3-methylbut-2-enyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl(3-methylbut-2-enyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: A simpler amine with a tert-butyl group attached to an amine group.

    3-Methylbut-2-enylamine: An amine with a 3-methylbut-2-enyl chain attached to an amine group.

    Isobutylamine: An amine with an isobutyl group attached to an amine group.

Uniqueness

tert-Butyl(3-methylbut-2-enyl)amine is unique due to the combination of a tert-butyl group and a 3-methylbut-2-enyl chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

57576-63-3

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-tert-butyl-3-methylbut-2-en-1-amine

InChI

InChI=1S/C9H19N/c1-8(2)6-7-10-9(3,4)5/h6,10H,7H2,1-5H3

InChI Key

POFOHSVASPTSTC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC(C)(C)C)C

Origin of Product

United States

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